5-(Cyclobutylmethyl)-1,2,4-oxadiazol-3-amine
Description
5-(Cyclobutylmethyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a cyclobutylmethyl group. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in medicinal chemistry. The cyclobutylmethyl substituent introduces a strained alicyclic moiety, which may enhance lipophilicity and influence molecular conformation.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(cyclobutylmethyl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C7H11N3O/c8-7-9-6(11-10-7)4-5-2-1-3-5/h5H,1-4H2,(H2,8,10) |
InChI Key |
JCNXIEIVDFUQJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2=NC(=NO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclobutylmethyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl hydrazine with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to promote cyclization, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclobutylmethyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide.
Reduction: Formation of cyclobutylmethyl-1,2,4-oxadiazole.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activities. For instance, compounds with modifications at the 3 and 5 positions of the oxadiazole ring have been identified as apoptosis inducers. Research has shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including:
- Breast cancer (MCF-7)
- Colon cancer (HCT-116)
- Lung cancer (A549)
The introduction of electron-withdrawing groups has been linked to increased potency against these cell lines. For example, a study reported that a specific derivative demonstrated an IC50 value of approximately 0.48 µM against MCF-7 cells, highlighting its potential as a lead compound for further development .
Antimicrobial Activity
The oxadiazole scaffold has also been explored for its antimicrobial properties. Compounds derived from 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes, making them suitable candidates for antibiotic development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-(Cyclobutylmethyl)-1,2,4-oxadiazol-3-amine. Variations in substituents can significantly influence biological activity. Key factors include:
- Substituent position : The placement of functional groups on the oxadiazole ring can alter binding affinity to biological targets.
- Electronic properties : The nature of substituents (electron-donating vs. electron-withdrawing) affects reactivity and interaction with enzymes or receptors.
Synthesis and Evaluation
A recent study synthesized several derivatives of this compound and evaluated their anticancer properties. The synthesized compounds were tested against multiple cancer cell lines to determine their IC50 values and mechanisms of action. Notably, certain derivatives showed promising results in inducing apoptosis and inhibiting cell cycle progression .
Pharmacological Profiles
In pharmacological studies, compounds containing the oxadiazole moiety have demonstrated low toxicity profiles while exhibiting potent biological activities. This makes them attractive candidates for drug development aimed at treating various diseases with minimal side effects .
Mechanism of Action
The mechanism of action of 5-(Cyclobutylmethyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-oxadiazol-3-amine derivatives are highly dependent on the substituent at the 5-position. Below is a comparative analysis:
Table 1: Key Structural and Molecular Properties
Key Observations:
- Alicyclic vs. Aromatic Substituents : Cyclobutylmethyl and cyclopropyl groups impart rigidity and lipophilicity, whereas aromatic substituents (e.g., methoxyphenyl, bromophenyl) enable π-π interactions and electronic modulation.
- Steric and Electronic Effects : The cyclobutylmethyl group offers a balance between steric bulk and conformational flexibility compared to the smaller cyclopropyl or planar aromatic groups.
Stability and Handling
- Cyclobutylmethyl’s strain may confer moderate stability compared to cyclopropyl (higher ring strain) or aromatic groups (resonance stabilization).
- Safety data for the target compound are unavailable, but analogues like 5-cyclopropyl-1,2,4-oxadiazol-3-amine require standard handling protocols for amines (gloves, ventilation) .
Biological Activity
5-(Cyclobutylmethyl)-1,2,4-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold has been extensively studied for its biological properties. Compounds within this class exhibit a range of activities, including antimicrobial , anticancer , and anti-inflammatory effects. The incorporation of various substituents on the oxadiazole ring can significantly influence these activities.
The mechanism of action for this compound involves its interaction with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, leading to various biological effects. For instance, oxadiazole derivatives have been shown to inhibit enzymes involved in cell proliferation and inflammatory processes .
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains and fungi. The compound's activity is often compared to standard antibiotics to assess its potential as a therapeutic agent.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have reported an EC50 value indicating the concentration required for 50% inhibition of cell viability in various cancer cell lines .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The cyclobutylmethyl group plays a crucial role in enhancing lipophilicity and cellular permeability, which are important for bioavailability.
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Cyclobutylmethyl | Increased lipophilicity | Enhances cellular uptake |
| Amine Group | Potential receptor interaction | Modulates enzyme activity |
| Oxadiazole Ring | Broad spectrum activity | Key pharmacophore |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxadiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In a preclinical model using human cancer cell lines, the compound showed an EC50 of approximately 59 nM in inhibiting cell proliferation. This potency suggests potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(cyclobutylmethyl)-1,2,4-oxadiazol-3-amine, and how can intermediates be characterized?
- Methodology : Use cyclocondensation reactions between amidoximes and cyclobutylmethyl carboxylic acid derivatives under reflux conditions with catalysts like DCC (dicyclohexylcarbodiimide). Intermediate purity can be verified via HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). Final characterization should include -NMR, -NMR, IR spectroscopy, and elemental analysis to confirm structural integrity .
Q. How can spectroscopic data discrepancies in oxadiazole derivatives be resolved during structural elucidation?
- Methodology : Cross-validate NMR and IR data with computational tools (e.g., density functional theory (DFT) simulations) to resolve ambiguities in tautomeric forms or substituent orientations. For example, X-ray crystallography is critical for confirming solid-state structures when NMR signals overlap due to dynamic effects .
Q. What safety protocols are recommended for handling reactive intermediates during synthesis?
- Methodology : Employ inert atmospheres (e.g., nitrogen/argon) for moisture-sensitive steps and use low-temperature techniques to stabilize reactive intermediates. Waste containing cyclobutylmethyl groups must be segregated and treated via professional hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How does the cyclobutylmethyl substituent influence the compound’s bioactivity compared to other alkyl/aryl analogs?
- Methodology : Conduct comparative SAR (Structure-Activity Relationship) studies using analogs like 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine or 5-methyl-1,2,4-oxadiazol-3-amine. Evaluate biological activity (e.g., enzyme inhibition, cytotoxicity) via in vitro assays and correlate with computational docking studies to identify binding interactions unique to the cyclobutyl group .
Q. What strategies mitigate poor aqueous solubility of this compound in pharmacological assays?
- Methodology : Use co-solvent systems (e.g., DMSO/PBS mixtures) or formulate the compound into nanoparticles via solvent evaporation. Alternatively, introduce hydrophilic functional groups (e.g., sulfonamides) into the oxadiazole scaffold while retaining the cyclobutylmethyl moiety .
Q. How can researchers address contradictions in reported biological activities of oxadiazole derivatives?
- Methodology : Replicate assays under standardized conditions (e.g., cell lines, incubation times) and validate results using orthogonal techniques (e.g., fluorescence-based vs. colorimetric assays). Statistical meta-analysis of published data can identify confounding variables like impurity profiles or solvent effects .
Q. What computational methods are effective for predicting the metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
